Cedrol
Overview
Description
Cedrol is a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, particularly in the genera Cupressus (cypress) and Juniperus (juniper) . It is also present in the essential oil of Origanum onites, a plant related to oregano . This compound is known for its pleasant, woody aroma and is widely used in the fragrance industry .
Mechanism of Action
Target of Action
Cedrol has been found to interact with several targets in the body. It is a potent competitive inhibitor of cytochrome P-450 (CYP) enzymes , specifically inhibiting CYP2B6-mediated bupropion hydroxylase and CYP3A4-mediated midazolam hydroxylation . It also targets minichromosome maintenance (MCM) proteins , which are cancer biomarkers, in human lung cancer . Additionally, this compound has been found to induce intracellular Ca2+ mobilization in human neutrophils .
Mode of Action
This compound interacts with its targets leading to various changes in cellular processes. For instance, it induces oxidative stress in P. noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway . This compound also desensitizes cells to subsequent stimulation by N-formyl peptide .
Biochemical Pathways
This compound affects several biochemical pathways. It induces apoptosis in cancer cells by reducing the MTP and by decreasing the levels of phosphorylated (p-)PI3K and p-Akt . It also inhibits the levels of pAKT, pERK, and pmTOR proteins as well as nuclear and cytoplasmic levels of the p65 subunit of NF-κB .
Result of Action
This compound has been found to have various molecular and cellular effects. It decreases cell viability and induces apoptosis in cancer cells . It also inhibits the growth of P. noxius, a highly destructive fungus, by inducing apoptosis and inhibiting its growth through oxidative stress . In addition, this compound has been shown to alleviate neuropathic pain in rats by inhibiting inflammatory response and attenuating oxidative stress .
Biochemical Analysis
Biochemical Properties
Cedrol interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to affect acetylcholinesterase activity . The nature of these interactions is complex and often involves changes in the biochemical reactions within the cell.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to prevent brain edema, neurological deficits, and oxidative damage in ischemic-induced rats . It also inhibits neuroinflammation in ischemic-induced rats and in in vitro models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces oxidative stress in Phellinus noxius, leading to DNA fragmentation, mitochondrial membrane potential reduction, and fungal apoptosis through the mitochondrial pathway .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects can change. In laboratory settings, it has been observed to have long-term effects on cellular function. For example, it has been shown to have neuroprotective effects during ischemic conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found to have a stronger anti-brown-root-disease activity (IC50 = 15.7 µg/mL) than the reference drug triflumizole (IC50 = 32.1 µg/mL) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedrol can be synthesized through various chemical routes. One common method involves the cyclization of farnesol, a sesquiterpene alcohol, under acidic conditions . The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from cedarwood, followed by fractional distillation to isolate this compound . The essential oil is obtained through steam distillation of cedarwood chips, and the this compound is then separated based on its boiling point .
Chemical Reactions Analysis
Types of Reactions: Cedrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated derivatives.
Major Products:
Oxidation: Cedryl ketone
Reduction: Dihydrothis compound
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Cedrol has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a starting material for the synthesis of various fragrance compounds and as a chiral building block in organic synthesis .
Biology: this compound has been studied for its antifungal and antibacterial properties. It has shown significant efficacy against fungi such as Phellinus noxius and bacteria like Staphylococcus aureus .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory, antioxidant, and sedative properties. It has been investigated for its ability to alleviate neuropathic pain and promote hair growth .
Industry: this compound is widely used in the fragrance industry as a fixative and in the formulation of perfumes and cosmetics . It is also used in the production of disinfectants and hygiene products .
Comparison with Similar Compounds
Cedrol is unique among sesquiterpene alcohols due to its distinct woody aroma and wide range of biological activities. Similar compounds include:
Cedrene: Another component of cedar oil with a similar woody aroma but different chemical structure.
Thujopsene: A sesquiterpene found in the essential oil of Thujopsis dolabrata with antifungal properties.
β-Cedrene: A sesquiterpene hydrocarbon found in cedarwood oil with insecticidal properties.
This compound stands out due to its diverse applications in fragrance, medicine, and scientific research, making it a valuable compound in various fields.
Biological Activity
Cedrol, a natural sesquiterpene alcohol predominantly found in the essential oils of cedarwood (Cedrus atlantica), exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of the biological activities of this compound, including its antimicrobial, anti-inflammatory, anticancer, and cardioprotective properties, supported by recent studies and findings.
Chemical Structure and Properties
This compound (C15H26O) is characterized by its unique chemical structure, which contributes to its diverse biological effects. It is a colorless liquid with a pleasant woody aroma and is often utilized in perfumery and aromatherapy. The compound's solubility in organic solvents enhances its bioavailability for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent. In vitro and in vivo experiments have demonstrated that this compound inhibits the growth of colorectal cancer (CRC) cells by inducing apoptosis and cell cycle arrest.
- Cell Cycle Regulation : this compound has been shown to induce G0/G1 phase arrest in CRC cells (HT-29 and CT-26), with IC50 values of 138.91 µM and 92.46 µM, respectively. This arrest is mediated through the upregulation of p53 and p21 proteins while downregulating cyclin D1 and CDK4 .
- Apoptosis Induction : this compound activates both intrinsic and extrinsic apoptosis pathways. Flow cytometry analyses revealed an increase in sub-G1 phase cells following this compound treatment, indicating enhanced apoptosis .
- Signaling Pathways : this compound inhibits key signaling pathways involved in cancer progression, including the NF-κB pathway, which is crucial for cell survival and proliferation .
Case Study: Colorectal Cancer
A study conducted on CRC models demonstrated that this compound significantly reduced tumor size and proliferation rates, suggesting its potential as an adjunct therapy in cancer treatment .
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties, particularly in models of cardiac inflammation induced by lipopolysaccharide (LPS).
Findings from Research
- Cardiac Protection : In LPS-injected rats, this compound treatment resulted in reduced myocardial fibrosis and oxidative stress markers (MDA levels), while enhancing antioxidant enzyme activities (CAT and SOD) .
- Inflammatory Cytokines : this compound administration significantly decreased interleukin-6 (IL-6) levels, indicating its effectiveness in mitigating systemic inflammation .
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various pathogens. Recent studies indicate that it can inhibit the growth of certain fungi and bacteria.
Fungal Inhibition
A groundbreaking study revealed that this compound induces apoptosis in Phaeoacremonium noxius, a pathogenic fungus, through oxidative stress mechanisms. Treatment with this compound led to increased cytochrome c release and activation of caspases involved in the apoptotic pathway .
Hair Growth Promotion
This compound has been recognized for its potential in promoting hair growth, outperforming traditional topical treatments when administered orally . Its antioxidant properties contribute to this effect by reducing oxidative stress on hair follicles.
Summary Table of Biological Activities
Properties
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVURIXNDRWRAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335033, DTXSID30859104 | |
Record name | Cedran-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_10726 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-53-2, 16230-29-8 | |
Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cedran-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.